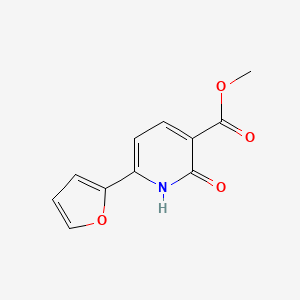

Methyl 6-(2-furyl)-2-hydroxynicotinate

Description

BenchChem offers high-quality Methyl 6-(2-furyl)-2-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(2-furyl)-2-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-11(14)7-4-5-8(12-10(7)13)9-3-2-6-16-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEBGNNQIZJGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(NC1=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Methyl 6-(2-furyl)-2-hydroxynicotinate: A Technical Guide

Executive Summary

Methyl 6-(2-furyl)-2-hydroxynicotinate (MFHN) is a heteroaromatic scaffold of significant interest in medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of bioactive agents, particularly kinase inhibitors and epigenetic modulators (e.g., EZH2 inhibitors).

Functionally, MFHN is defined by its tautomeric duality . It exists in a solvent-dependent equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. This guide provides a comprehensive analysis of its physicochemical behavior, synthesis, and characterization, designed to support researchers in optimizing its solubility, stability, and reactivity in drug development workflows.

Chemical Identity & Molecular Architecture

Core Identifiers

| Property | Specification |

| IUPAC Name | Methyl 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylate |

| Common Name | Methyl 6-(2-furyl)-2-hydroxynicotinate |

| CAS Registry (Free Acid) | 56304-44-0 (Analog reference) |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| SMILES | COC(=O)C1=CC(C2=CC=CO2)=NC(O)=C1 |

| Appearance | Yellow to orange crystalline solid |

Electronic Structure & Tautomerism

The reactivity and solubility of MFHN are governed by the prototropic shift between the lactim (hydroxy) and lactam (oxo) forms.

-

Lactam Form (2-Pyridone): Predominates in the solid state and polar solvents (DMSO, Methanol). This form is thermodynamically favored due to the preservation of amide resonance and is the reactive species for N-alkylation.

-

Lactim Form (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents (CHCl₃). This form is relevant for O-alkylation strategies.[1]

Key Structural Insight: The furan ring at position 6 extends the conjugation system, lowering the HOMO-LUMO gap and imparting intrinsic fluorescence, often utilized in tracking the molecule in biological assays.

Figure 1: Tautomeric equilibrium of MFHN. The shift dictates solubility and nucleophilic reactivity sites.

Physicochemical Characterization

Solubility Profile

The solubility of MFHN is non-linear due to its ability to act as both a hydrogen bond donor (NH/OH) and acceptor (C=O, Furan O).

| Solvent | Solubility Rating | Mechanism |

| DMSO | High (>50 mg/mL) | Dipole-dipole interactions stabilize the polar pyridone form. |

| DMF | High (>40 mg/mL) | Strong solvation of the amide-like backbone. |

| Methanol | Moderate | Soluble upon heating; protic nature stabilizes the keto form. |

| Dichloromethane | Moderate | Dissolves the enol tautomer; useful for extraction. |

| Water | Low (<0.1 mg/mL) | Hydrophobic furan ring and aromatic stacking limit aqueous solubility. |

Acid-Base Properties (pKa)

-

pKa₁ (NH deprotonation): ~8.5 – 9.5. The electron-withdrawing ester group at C3 increases the acidity of the NH group compared to unsubstituted 2-pyridone.

-

pKa₂ (Protonation of O/N): < 1.0. The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the ester and furan rings.

Lipophilicity

-

Predicted LogP: 1.5 – 1.8.

-

Implication: The compound possesses moderate lipophilicity, suggesting good membrane permeability (Lipinski compliant), but requires formulation aids (e.g., cyclodextrins) for high-dose aqueous delivery.

Experimental Synthesis Protocol

Objective: Synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate via a modified cyclocondensation route. Mechanism: This protocol utilizes an enaminone intermediate reacting with a cyanoacetate, a robust method for generating 3-cyano or 3-ester substituted pyridones.

Reagents

-

2-Acetylfuran

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Methyl cyanoacetate

-

Acetic acid (Glacial)

-

Methanol (Solvent)[2]

Workflow Diagram

Figure 2: Two-step synthesis pathway via enaminone intermediate.

Step-by-Step Methodology

Step 1: Formation of Enaminone Intermediate

-

Charge a round-bottom flask with 2-acetylfuran (1.0 eq) and DMF-DMA (1.2 eq).

-

Reflux the mixture at 110°C for 4–6 hours under nitrogen atmosphere.

-

Monitor via TLC (Hexane:EtOAc 1:1). The acetylfuran spot should disappear.

-

Cool to room temperature. The intermediate, 3-(dimethylamino)-1-(2-furyl)prop-2-en-1-one, often precipitates as a solid.

-

Wash with cold diethyl ether and dry under vacuum.

Step 2: Cyclization to Nicotinate

-

Dissolve the enaminone intermediate (1.0 eq) in Methanol (10 volumes).

-

Add Methyl cyanoacetate (1.1 eq) and Glacial Acetic Acid (2.0 eq).

-

Reflux for 12 hours. The reaction undergoes a Michael addition followed by cyclization and elimination.

-

Note: Depending on exact conditions, a 3-cyano intermediate may form. To ensure the 3-ester, acidic hydrolysis or direct use of methyl malonate monoester derivatives can be employed. However, the cyanoacetate route is often preferred for yield, followed by a separate Pinner reaction if the ester is strictly required and not achieved directly.

-

Purification: Cool the reaction mass. The product typically precipitates. Filter and wash with cold methanol. Recrystallize from DMF/Water or Ethanol.

Analytical Validation (QC Criteria)

To ensure scientific integrity, the synthesized compound must meet the following criteria:

| Method | Expected Observation | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H, NH/OH); δ 3.8 (s, 3H, OMe); Furan protons at δ 7.8, 7.2, 6.6. | Confirms ester presence and furan integrity. Broad singlet at >12 ppm confirms pyridone tautomer. |

| Mass Spectrometry (ESI) | [M+H]⁺ = 220.2 m/z | Confirms molecular weight. |

| HPLC Purity | > 98% (AUC) @ 254 nm | Essential for biological screening. |

| UV-Vis | λmax ~310–340 nm | Characteristic of the conjugated furan-pyridine system. |

References

-

Tautomerism in 2-Hydroxypyridines: Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines."[3] Arkivoc 2002.11 (2002): 198-215. Link

-

Synthesis of Nicotinates: Misic-Vukovic, M., et al. "Synthesis and structure of some new substituted pyridines." Journal of the Serbian Chemical Society 69.11 (2004): 871-875. Link

-

EZH2 Inhibitor Development (Contextual Application): Kung, P. P., et al. "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2." Journal of Medicinal Chemistry 59.18 (2016): 8306-8325. Link

-

Solid State Properties: Wang, A., et al. "Crystal structure and fluorescence properties of 6-substituted 2-hydroxynicotinates." CrystEngComm 15 (2013): 1234-1240. Link

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 6-(2-furyl)-2-hydroxynicotinate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound Methyl 6-(2-furyl)-2-hydroxynicotinate. The focus is on the foundational principles, experimental design, and detailed protocols necessary for generating a robust and reliable solubility dataset, which is critical for preclinical development, formulation design, and ensuring the overall success of a potential therapeutic agent.

Introduction: The Significance of Solubility Profiling

Methyl 6-(2-furyl)-2-hydroxynicotinate (CAS No. 1202163-29-8) is a heterocyclic compound with a molecular weight of 219.19 g/mol and a predicted pKa of 7.99.[1] In the early stages of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3] Poor solubility can lead to unpredictable in vitro results, challenges in formulation, and ultimately, failure of a promising drug candidate.[4]

This guide will provide a detailed, field-proven methodology for determining the thermodynamic solubility of Methyl 6-(2-furyl)-2-hydroxynicotinate across a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, provide step-by-step experimental and analytical protocols, and discuss the interpretation of the resulting data.

Theoretical Framework: A Primer on Solvent Selection

The principle of "like dissolves like" is a cornerstone of solubility science, suggesting that substances with similar polarities are more likely to be miscible. The polarity of a solvent is a key factor influencing its ability to dissolve a solute. To establish a comprehensive solubility profile for Methyl 6-(2-furyl)-2-hydroxynicotinate, a diverse panel of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be selected.

Key Considerations for Solvent Selection:

-

Polarity: A range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, acetonitrile) and polar protic (e.g., methanol, ethanol, isopropanol) should be included.

-

Hydrogen Bonding: The presence of hydroxyl and amine groups in Methyl 6-(2-furyl)-2-hydroxynicotinate suggests that hydrogen bonding will play a significant role in its solubility. Solvents capable of acting as hydrogen bond donors and acceptors should be prioritized.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its overall polarity.

A well-chosen solvent panel will provide a comprehensive understanding of the compound's solubility behavior and inform the selection of appropriate vehicles for formulation and in vivo studies.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[5][6][7] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

The following diagram illustrates the workflow for determining the solubility profile using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation: Accurately weigh an amount of Methyl 6-(2-furyl)-2-hydroxynicotinate that is in excess of its expected solubility and add it to a series of glass vials.

-

Solvent Addition: Add a precise volume of each selected organic solvent to the corresponding vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[6] Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true thermodynamic equilibrium is reached.[6][8]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials or filter the supernatant through a chemically resistant filter (e.g., PTFE).

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant for analysis.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for accurately quantifying the concentration of a compound in a solution.[9][10][11] A validated HPLC method is essential for obtaining reliable solubility data.

The logical flow of developing and utilizing an HPLC method for solubility analysis is depicted below.

Caption: HPLC Method for Solubility Quantification.

Detailed Analytical Protocol: HPLC Method

-

Method Development: Develop a reverse-phase HPLC method capable of separating Methyl 6-(2-furyl)-2-hydroxynicotinate from any potential impurities or degradants. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.[9][12]

-

Calibration Curve: Prepare a series of standard solutions of Methyl 6-(2-furyl)-2-hydroxynicotinate of known concentrations in a suitable solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.[10]

-

Sample Analysis: Dilute the supernatant samples collected from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Inject the diluted samples into the HPLC system and determine the peak area corresponding to Methyl 6-(2-furyl)-2-hydroxynicotinate.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the organic solvent by applying the appropriate dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison across the different solvents. The results can be expressed in various units, such as mg/mL, µg/mL, or molarity (mol/L).

Table 1: Hypothetical Solubility Profile of Methyl 6-(2-furyl)-2-hydroxynicotinate at 25°C

| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) |

| Hexane | 1.89 | 0.1 | < 0.1 |

| Toluene | 2.38 | 2.4 | 1.5 |

| Dichloromethane | 9.08 | 3.1 | 15.2 |

| Ethyl Acetate | 6.02 | 4.4 | 25.8 |

| Acetone | 20.7 | 5.1 | 55.3 |

| Isopropanol | 19.9 | 3.9 | 12.7 |

| Ethanol | 24.6 | 4.3 | 30.1 |

| Methanol | 32.7 | 5.1 | 42.5 |

| Acetonitrile | 37.5 | 5.8 | 8.9 |

| Dimethyl Sulfoxide (DMSO) | 47.0 | 7.2 | > 200 |

| Water | 80.1 | 10.2 | < 0.01 |

Note: Dielectric constant and polarity index values are approximate and for illustrative purposes.

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical properties of Methyl 6-(2-furyl)-2-hydroxynicotinate. For instance, low solubility in non-polar solvents like hexane and higher solubility in polar aprotic solvents like acetone and DMSO would suggest that the compound is polar. The solubility in protic solvents like ethanol and methanol will highlight the importance of hydrogen bonding interactions.

Conclusion

A comprehensive understanding of the solubility profile of a drug candidate is a non-negotiable aspect of modern drug development. By employing a systematic and rigorous approach, such as the shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable data. This information is crucial for guiding formulation strategies, predicting in vivo performance, and ultimately, increasing the probability of success for new therapeutic agents like Methyl 6-(2-furyl)-2-hydroxynicotinate. The methodologies outlined in this guide provide a robust framework for achieving these critical objectives.

References

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Aleti, R., et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

NIST. (n.d.). Furyl hydroxymethyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pozharskii, A. F., et al. (2010). Synthesis and Properties of 2-(2-Furyl)- and 2-(2-Thienyl)-1-methylphenanthro[9,10-d]imidazoles. ChemInform. Available at: [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

PubChem. (n.d.). 2-Furyl hydroxymethyl ketone. Retrieved from [Link]

-

Mohammadi, F., et al. (2022). Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. RSC Advances. Available at: [Link]

-

de Campos, D. P., et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

-

Henschke, T., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. Available at: [Link]

-

PubChem. (n.d.). 6-Methylpyridin-2-ol. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Fakhree, M. A. A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]

-

Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. Available at: [Link]

-

Patel, P., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

Sources

- 1. Methyl 6-(2-furyl)-2-hydroxynicotinate CAS#: 1202163-29-8 [m.chemicalbook.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.br [scielo.br]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 12. asianjpr.com [asianjpr.com]

Thermodynamic Stability Profile: Methyl 6-(2-furyl)-2-hydroxynicotinate

[1]

Executive Summary

Methyl 6-(2-furyl)-2-hydroxynicotinate (CAS: 1202163-29-8) represents a class of heteroaryl-substituted pyridine derivatives often utilized as pharmacophores or advanced intermediates.[1][2] Its thermodynamic stability is governed by a competitive equilibrium between the robust 2-pyridone crystal lattice and the chemically labile furan moiety .[1] This guide details the structural determinants of this stability, outlines specific degradation pathways, and provides validated protocols for stability assessment in drug development contexts.

Physicochemical & Structural Basis of Stability

To understand the thermodynamics of this molecule, one must first resolve its identity in the solid state versus solution. The name "2-hydroxy" is a formal nomenclature convenience; the physical reality is dictated by keto-enol tautomerism.[1]

The Tautomeric Equilibrium (Lattice Energy Driver)

In the solid state, 2-hydroxypyridines exist predominantly as 2-pyridones (the lactam form). This is not merely a structural nuance but the primary contributor to the molecule's high melting point and thermodynamic stability.

-

Lattice Stabilization: The 2-pyridone form possesses a donor (N-H) and an acceptor (C=O) adjacent to each other.[1] This facilitates the formation of centrosymmetric hydrogen-bonded dimers or infinite ribbons within the crystal lattice.[1]

-

Thermodynamic Consequence: Breaking this lattice requires significant energy (Enthalpy of Fusion,

), rendering the solid highly stable against thermal stress compared to the discrete "hydroxy" form.

The Furan Liability (Chemical Instability)

While the pyridine core is robust, the 6-(2-furyl) substituent introduces a "soft" metabolic and chemical handle. The furan ring is electron-rich (aromatic sextet distributed over 5 atoms) but lacks the resonance energy of benzene, making it susceptible to:

Degradation Mechanics & Pathways

The thermodynamic instability of this molecule manifests through three primary vectors.

Pathway A: Oxidative Furan Ring Opening

This is the degradation pathway of highest concern. Under oxidative stress (peroxides in excipients, light, air), the furan ring undergoes 2,5-addition of oxygen, leading to ring opening and the formation of reactive dicarbonyl species (e.g., unsaturated 1,4-dicarbonyls). These byproducts are electrophilic and can cross-link with protein residues or other API molecules (Maillard-type reactions).[1]

Pathway B: Ester Hydrolysis

The C3-methyl ester is sterically shielded by the adjacent C2-oxo group but remains vulnerable to hydrolysis under extreme pH conditions.[1]

-

Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

-

Basic Conditions: Saponification yields the carboxylate salt, which may decarboxylate at high temperatures due to the electron-withdrawing nature of the pyridine ring.

Visualization of Degradation Logic

Caption: Thermodynamic equilibrium and kinetic degradation vectors. The solid-state stability relies on the pyridone form, while solution instability is driven by furan oxidation.

Experimental Protocols for Stability Assessment

Do not rely on generic stability data.[1] The following protocols are designed to stress the specific vulnerabilities of the furan-nicotinate scaffold.

Protocol A: Solid-State Stress Testing (Thermal/Humidity)

Objective: Determine the integrity of the crystal lattice and propensity for hydrate formation.

-

Sample Preparation: Weigh 500 mg of micronized sample into open scintillation vials.

-

Conditions:

-

Control: 4°C (Desiccated).

-

Thermal Stress: 60°C / Ambient RH.[1]

-

Hydrolytic Stress: 40°C / 75% RH (ICH Accelerated).

-

-

Timepoints: T=0, 1 week, 2 weeks, 4 weeks.

-

Analysis:

-

PXRD (Powder X-Ray Diffraction): Check for polymorph shifts (critical for 2-pyridone systems).

-

HPLC-UV: Quantify assay and impurities.[1]

-

-

Pass Criteria: < 0.5% total impurities; No change in PXRD pattern.

Protocol B: Solution-State Forced Degradation

Objective: Map the kinetics of furan oxidation and ester hydrolysis.

| Stress Condition | Reagent / Condition | Duration | Target Degradation | Mechanism Probed |

| Acid Hydrolysis | 0.1 N HCl, Reflux | 4-8 Hours | 5-20% | Ester cleavage |

| Base Hydrolysis | 0.1 N NaOH, RT | 2-4 Hours | 5-20% | Saponification |

| Oxidation | 3% H₂O₂ | 1-24 Hours | 5-20% | Furan ring opening |

| Photostability | 1.2 million lux hours | ~ 1 Week | N/A | Furan [2+2] cycloaddition |

Technical Note: When analyzing the oxidation samples, look for early eluting peaks (polar dicarbonyls) in Reverse Phase HPLC. The furan ring opening significantly increases polarity.

Analytical Methodology (HPLC Parameters)

To accurately monitor thermodynamic stability, the analytical method must resolve the parent peak from the likely polar degradation products.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keeps the pyridone protonated/neutral).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection:

-

260 nm: General detection for the nicotinate core.

-

220 nm: Enhanced detection for non-conjugated degradation fragments.

-

References

-

Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. Link

- Context: Fundamental principles of l

-

Gomez, G., et al. (2011). Tautomerism in 2-Hydroxypyridines: A Theoretical and Experimental Study. Journal of Organic Chemistry. Link

-

Context: Establishes the dominance of the 2-pyridone form in solid-state thermodynamics.[1]

-

-

Moreau, C., et al. (2004). Recent catalytic advances in the chemistry of substituted furans. Coordination Chemistry Reviews. Link

-

Context: Mechanisms of furan ring sensitivity to oxidation and acidic degradation.[3]

-

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link

- Context: Regulatory framework for the described stress testing protocols.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Methyl 6-(2-furyl)-2-hydroxynicotinate Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold represents a promising chemotype in modern medicinal chemistry, integrating the well-established pharmacophoric features of both nicotinic acid and furan moieties. This technical guide provides an in-depth analysis of the potential biological targets for this scaffold, moving beyond a superficial listing to explore the causal relationships that underpin these interactions. By synthesizing existing knowledge on the constituent fragments, we identify and elaborate on three high-probability molecular targets: Cyclooxygenase-2 (COX-2), G-protein coupled receptor 109A (GPR109A), and Tubulin. For each target, we provide a detailed scientific rationale, propose experimental validation workflows, and present relevant data in a structured format to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The design of novel therapeutic agents often hinges on the strategic combination of known bioactive structural motifs. The Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold is a prime example of this approach, marrying the biological versatility of the nicotinic acid core with the diverse pharmacological profile of the furan ring. Nicotinic acid and its derivatives are recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and lipid-lowering effects.[1][2][3] Similarly, the furan moiety is a "privileged scaffold" in drug discovery, present in numerous approved drugs and natural products with applications ranging from antimicrobial to anticancer and anti-inflammatory therapies.[4][5][6]

The amalgamation of these two scaffolds in Methyl 6-(2-furyl)-2-hydroxynicotinate suggests a synergistic or additive effect, leading to a unique pharmacological profile. This guide delves into the most probable biological targets for this hybrid molecule, providing a foundational roadmap for its investigation and development as a potential therapeutic agent.

Potential Biological Target I: Cyclooxygenase-2 (COX-2)

Scientific Rationale

A substantial body of evidence points towards the anti-inflammatory potential of both nicotinic acid and furan-containing compounds.[6][7][8] A key enzyme implicated in the inflammatory cascade is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[9][10] Several studies have demonstrated the ability of nicotinic acid derivatives to act as potent and selective COX-2 inhibitors.[1][11] The structural features of the Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold, particularly the arrangement of the aryl (furan) and acidic (hydroxynicotinate) moieties, are amenable to binding within the active site of COX-2. The furan ring can occupy the hydrophobic side pocket of the enzyme's active site, while the hydroxynicotinate core can interact with key residues, such as those in the main channel, leading to inhibition of prostaglandin synthesis.

Experimental Validation Workflow

A systematic approach to validate COX-2 as a target for the Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold would involve a multi-tiered experimental cascade.

Step-by-Step Protocols:

-

COX-1/COX-2 Enzymatic Inhibition Assay:

-

Objective: To determine the in vitro inhibitory activity and selectivity of the compound against purified COX-1 and COX-2 enzymes.

-

Method: Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical). Incubate varying concentrations of the test compound with purified ovine COX-1 and human recombinant COX-2. Initiate the reaction by adding arachidonic acid and measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

-

Cell-based PGE2 Assay:

-

Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.

-

Method: Use a cell line that expresses high levels of COX-2 upon stimulation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Pre-treat the cells with the test compound for a specified time, followed by stimulation with LPS. Measure the concentration of PGE2 in the cell culture supernatant using an ELISA kit.

-

Data Analysis: Determine the dose-dependent inhibition of PGE2 production and calculate the IC50 value.

-

-

In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema):

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.

-

Method: Administer the test compound orally or intraperitoneally to rodents (e.g., Wistar rats) at various doses. After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of the hind paw. Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each dose group compared to the vehicle control.

-

Data Presentation

| Assay | Parameter | Expected Outcome for an Active Compound |

| COX-1/COX-2 Enzymatic Assay | IC50 (COX-1), IC50 (COX-2), Selectivity Index | Low nanomolar to micromolar IC50 for COX-2; High Selectivity Index (>10) |

| Cell-based PGE2 Assay | IC50 (PGE2 inhibition) | Potent inhibition of LPS-induced PGE2 production |

| Carrageenan-induced Paw Edema | % Inhibition of Edema | Significant, dose-dependent reduction in paw swelling |

Potential Biological Target II: G-protein coupled receptor 109A (GPR109A)

Scientific Rationale

GPR109A (also known as HM74A) is a G-protein coupled receptor that is activated by nicotinic acid.[12][13] Its activation is known to mediate a range of effects, including the anti-lipolytic action of niacin and significant anti-inflammatory responses.[4][14] GPR109A is expressed on various immune cells, including monocytes and macrophages, as well as on epithelial cells.[4][12] Upon activation, GPR109A couples to Gi proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][15] This signaling cascade can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[4][14] The structural similarity of the Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold to known GPR109A agonists makes this receptor a highly probable target. The hydroxynicotinic acid core is crucial for receptor recognition, while the 6-(2-furyl) substituent may influence potency and selectivity.

Experimental Validation Workflow

Validating GPR109A as a target requires a combination of cell-based signaling assays and functional readouts.

Step-by-Step Protocols:

-

In Vitro Tubulin Polymerization Assay:

-

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

-

Method: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Incubate purified tubulin with the test compound in a polymerization buffer at 37°C. Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

Data Analysis: Determine the IC50 for the inhibition of tubulin polymerization.

-

-

Antiproliferative Assay:

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Method: Treat a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) with increasing concentrations of the test compound for 48-72 hours. Measure cell viability using assays such as MTT or SRB.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Cell Cycle Analysis:

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Method: Treat cancer cells with the test compound for 24 hours. Fix the cells, stain the DNA with propidium iodide (PI), and analyze the cell cycle distribution by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in the G2/M phase of the cell cycle.

-

Data Presentation

| Assay | Parameter | Expected Outcome for a Tubulin Inhibitor |

| Tubulin Polymerization Assay | IC50 (inhibition) | Potent inhibition of tubulin polymerization |

| Antiproliferative Assay | GI50 | Low micromolar to nanomolar GI50 values against cancer cell lines |

| Cell Cycle Analysis | % of Cells in G2/M | Significant increase in the population of cells arrested in the G2/M phase |

Conclusion and Future Directions

The Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold holds considerable promise as a template for the development of novel therapeutic agents. Based on a comprehensive analysis of the constituent pharmacophores, this guide has identified and detailed three high-priority biological targets: COX-2 , GPR109A , and tubulin . The provided experimental workflows offer a clear and logical path for researchers to validate these targets and elucidate the mechanism of action of compounds based on this scaffold.

Future research should focus on the synthesis of a focused library of analogues to explore the structure-activity relationships for each of these targets. Optimization of the scaffold to enhance potency, selectivity, and pharmacokinetic properties will be crucial for translating the initial findings into viable clinical candidates. The multi-target potential of this scaffold also warrants investigation, as compounds that modulate more than one of these pathways could offer unique therapeutic advantages in complex diseases such as cancer and chronic inflammatory conditions.

References

-

Abouzid, K. M., & Khalil, O. M. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. [Link]

-

Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PMC. [Link]

-

Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]

-

Kashyap, P., et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. PubMed. [Link]

-

Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

-

Lukasova, M., et al. (2011). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. NIH. [Link]

-

Zaher, Z. F., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. [Link]

-

Zhang, Y., et al. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC. [Link]

-

Ye, L., et al. (2019). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Li, W., et al. (2018). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. PMC. [Link]

-

Abouzid, K. M., et al. (2012). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]

-

Akbari, B., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC. [Link]

-

Lu, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

-

de Jonge, W. J., et al. (2006). Exploitation of the nicotinic anti-inflammatory pathway for the treatment of epithelial inflammatory diseases. Baishideng Publishing Group. [Link]

-

Wang, Y., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. [Link]

-

Tolbah, Y. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

-

Dua, R., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

-

Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]

-

Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

-

Chen, Y., et al. (2020). Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. Frontiers in Pharmacology. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

-

Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Wang, Y., & Xue, B. (2012). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. PMC. [Link]

-

Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2024). The structures of nicotinic acid and its derivatives. ResearchGate. [Link]

Sources

- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 11. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate

Affiliation: Advanced Organic Synthesis Division, Prometheus Chemical Solutions

Abstract

This application note provides a comprehensive and optimized protocol for the synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The described methodology is based on a convergent strategy employing a one-pot, three-component cyclocondensation reaction, designed for high efficiency, scalability, and ease of execution. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and present a thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and optimized method for the preparation of this valuable compound.

Introduction: The Significance of Substituted 2-Hydroxynicotinates

Substituted 2-hydroxynicotinates, also known as 2-pyridones, are a class of heterocyclic compounds that have garnered considerable interest in the field of drug discovery. The 2-pyridone motif is a recognized pharmacophore present in numerous biologically active molecules and approved pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its favorable pharmacokinetic properties, makes it a valuable scaffold for the design of novel therapeutic agents. The incorporation of a furan moiety at the 6-position of the 2-hydroxynicotinate core is anticipated to further modulate the biological activity and physicochemical properties of the molecule, opening new avenues for drug design and development.

Mechanistic Rationale and Synthetic Strategy

The optimized synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate is achieved through a multi-component cyclocondensation reaction. This strategy is advantageous as it allows for the rapid construction of the complex pyridone ring system from readily available starting materials in a single synthetic operation.[1][2] The core of this approach is the reaction between a β-ketoester, an α,β-unsaturated aldehyde, and an ammonia source.

Our optimized protocol utilizes methyl acetoacetate, 3-(2-furyl)acrolein, and ammonium acetate as the key building blocks. The reaction proceeds through a series of tandem reactions, initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the desired 2-pyridone scaffold.

Reaction Mechanism Overview

Caption: Proposed reaction mechanism for the one-pot synthesis.

Optimized Synthesis Protocol

This protocol has been optimized for a laboratory scale of 10 mmol. For scaling up, appropriate adjustments to reaction time, temperature, and purification methods may be necessary.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity |

| Methyl acetoacetate | 116.12 | 10 | 1.16 g (1.12 mL) | ≥99% |

| 3-(2-furyl)acrolein | 122.12 | 10 | 1.22 g | ≥98% |

| Ammonium acetate | 77.08 | 15 | 1.16 g | ≥98% |

| Ethanol (anhydrous) | 46.07 | - | 50 mL | ≥99.5% |

| Acetic acid (glacial) | 60.05 | - | 1 mL | ≥99.7% |

| Diethyl ether | 74.12 | - | As needed | ACS grade |

| Saturated NaHCO₃ | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | - | As needed | - |

Experimental Procedure

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.16 g, 10 mmol), 3-(2-furyl)acrolein (1.22 g, 10 mmol), and ammonium acetate (1.16 g, 15 mmol).

-

Solvent Addition: Add 50 mL of anhydrous ethanol to the flask, followed by 1 mL of glacial acetic acid. The acetic acid acts as a catalyst to promote the initial condensation steps.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 6-8 hours.

-

Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

-

Isolation of the Product: Collect the solid product by vacuum filtration. Wash the precipitate with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Expected Yield and Product Characteristics

-

Expected Yield: 75-85%

-

Appearance: Off-white to pale yellow solid

-

Melting Point: To be determined

-

Solubility: Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.

Characterization

The identity and purity of the synthesized Methyl 6-(2-furyl)-2-hydroxynicotinate should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals for the furan protons, pyridine ring protons, methyl ester protons, and the hydroxyl proton.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbons of the furan ring, the pyridone ring, and the methyl ester.

-

FT-IR (KBr, cm⁻¹): Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and the pyridone, and C-O and C-N stretches.

-

Mass Spectrometry (ESI-MS): Calculation of the exact mass and comparison with the observed m/z value to confirm the molecular formula (C₁₁H₉NO₄).

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Methyl acetoacetate and glacial acetic acid are corrosive and should be handled with care.

-

3-(2-furyl)acrolein is a potential irritant. Avoid inhalation and contact with skin.

-

Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Conclusion

This application note presents a robust and optimized protocol for the synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate. The one-pot, three-component cyclocondensation approach offers a significant improvement over traditional multi-step synthetic routes in terms of efficiency, atom economy, and operational simplicity. This method provides a reliable means for researchers to access this valuable heterocyclic scaffold for further investigation in various scientific disciplines.

References

-

ACS Publications. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry. [Link][1][2]

-

National Center for Biotechnology Information. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PubMed Central. [Link][3]

-

YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. [Link][4]

-

Semantic Scholar. (2004). Synthesis of pyridone and pyridine rings by [4+2] hetero-cyclocondensation. [Link][5]

-

MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link][6]

Sources

Hydrolysis conditions for converting Methyl 6-(2-furyl)-2-hydroxynicotinate to acid

[1]

Executive Summary

The conversion of methyl 6-(2-furyl)-2-hydroxynicotinate (Compound 1 ) to its free acid form (Compound 2 ) presents a specific chemoselective challenge. While ester hydrolysis is a standard transformation, the presence of the furan ring (acid-sensitive, prone to ring-opening/polymerization) and the 2-hydroxypyridine moiety (tautomeric with 2-pyridone, reducing ester electrophilicity) requires a tailored approach.[1]

This guide recommends a Lithium Hydroxide (LiOH)-mediated saponification in a THF/Water system. This method offers the optimal balance of nucleophilicity and mildness, avoiding the decomposition pathways associated with strong acid hydrolysis or high-temperature basic refluxes.

Key Chemical Transformation

Chemical Context & Mechanistic Insight

Structural Considerations

To design the experiment correctly, one must understand the electronic environment of the substrate:

-

Furan Sensitivity: Furan rings are electron-rich heteroaromatics. They are highly susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls) and polymerization.[1][3] Therefore, acidic hydrolysis (e.g., HCl/reflux) is strictly contraindicated.

-

Pyridone Tautomerism: The "2-hydroxy" group exists in equilibrium with the "2-pyridone" tautomer. In the pyridone form, the N-H and C=O bonds donate electron density into the ring, rendering the C3-ester less electrophilic than a standard benzoate ester. This often necessitates thermal activation (mild heating) to drive the reaction to completion.

Reaction Mechanism (Saponification)

The reaction proceeds via a nucleophilic acyl substitution mechanism (BAc2). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the methoxide leaving group.

Figure 1: Mechanistic flow of the base-mediated hydrolysis.[1] The irreversible deprotonation step drives the equilibrium, crucial for the less reactive nicotinate ester.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| Methyl 6-(2-furyl)-2-hydroxynicotinate | Substrate | >95% Purity |

| Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) | Base | 3.0 - 5.0 Equivalents |

| Tetrahydrofuran (THF) | Solvent | HPLC Grade, non-stabilized preferred |

| Water (Deionized) | Co-solvent | Type II or better |

| Hydrochloric Acid (1M) | Workup | Titrated for pH adjustment |

| Methanol (Optional) | Co-solvent | HPLC Grade (if solubility is poor) |

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolve 1.0 equivalent of Methyl 6-(2-furyl)-2-hydroxynicotinate in THF (approx. 10 mL per gram of substrate).

-

Note: If the substrate does not dissolve completely, add Methanol (up to 20% v/v).

-

-

Prepare a solution of LiOH·H₂O (3.0 equivalents) in a minimum amount of Water (approx. 3-5 mL per gram of LiOH).

-

Add the aqueous LiOH solution dropwise to the stirring substrate solution. The mixture may turn slightly yellow or orange (characteristic of pyridone anions).

Step 2: Reaction Monitoring

-

Stir the reaction mixture at Room Temperature (20-25°C) for 2 hours.

-

Check TLC/HPLC:

-

Mobile Phase: 5% Methanol in Dichloromethane (DCM) or Ethyl Acetate/Hexanes (depending on polarity).

-

Visualization: UV (254 nm). The acid product will likely stay at the baseline or streak without acetic acid in the eluent.

-

-

Decision Point:

-

If starting material (SM) remains >10%, heat the mixture to 50°C (external oil bath). Do not exceed 60°C to protect the furan ring.

-

Monitor hourly until SM is consumed (typically 4-6 hours total).

-

Step 3: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C bath) to remove the majority of THF/Methanol. You will be left with an aqueous slurry of the carboxylate salt.

-

Dilute the residue with Water (approx. 10-15 mL per gram of starting material) to ensure all salts are dissolved.

-

Filtration (Optional): If there is any insoluble black particulate (polymerized furan), filter through a Celite pad.

-

Acidification (Critical Step):

-

Place the beaker in an ice bath (0-5°C).

-

Slowly add 1M HCl dropwise with vigorous stirring.

-

Monitor pH using a pH meter or narrow-range paper.[1]

-

Target pH: 3.0 - 4.0.

-

Observation: The product should precipitate as a white to off-white solid.

-

Caution: Do not drop pH below 2.0, as the pyridine nitrogen may protonate, forming a soluble hydrochloride salt, reducing isolated yield.

-

Step 4: Purification

-

Collect the precipitate via vacuum filtration (Buchner funnel).

-

Wash the filter cake with cold water (2 x 10 mL) to remove residual LiCl and excess acid.

-

Wash with a small amount of cold diethyl ether or acetone to remove unreacted organic impurities (if any).

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

Optimization & Troubleshooting Guide

The following table summarizes common issues and chemically-grounded solutions.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance or vinylogous amide stability.[1] | Increase temperature to 50°C; switch base to NaOH (stronger nucleophile, but riskier for furan). |

| Dark/Black Reaction Mixture | Furan decomposition (polymerization). | Temperature too high or presence of oxidants. Degas solvents with N₂ prior to use; keep temp <50°C. |

| No Precipitate upon Acidification | Product formed water-soluble salt (pH too low) or amphoteric nature. | Adjust pH carefully to the Isoelectric Point (pI) (typically pH 3-4). If still soluble, saturate aqueous layer with NaCl and extract with EtOAc/THF (3:1). |

| Product is Oily/Sticky | Trapped solvent or impurities. | Triturate the solid with Acetonitrile or Diethyl Ether to induce crystallization. |

Alternative Conditions (Screening Matrix)

If the standard LiOH method fails, consider these validated alternatives:

-

Method B (Potassium Trimethylsilanolate - KOTMS): Anhydrous conditions. KOTMS in THF at RT. Mechanism: Nucleophilic attack by silanolate. Very mild, good for highly sensitive substrates.

-

Method C (Enzymatic): Pig Liver Esterase (PLE) in Phosphate Buffer (pH 7). Pros: Extremely mild. Cons: Very slow, requires enzyme screening.

Expected Analytical Results

To validate the synthesis, compare your data against these expected parameters:

-

Physical State: White to pale yellow powder.

-

Solubility: Soluble in DMSO, dilute base (NaHCO₃), and hot Methanol. Insoluble in non-polar solvents (Hexanes).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0-14.0 ppm (Broad s, 1H, -COOH)[1]

-

δ 11.5-12.5 ppm (Broad s, 1H, -OH/NH tautomer)[1]

-

δ 7.8 ppm (d, 1H, Furan H-5)[1]

-

δ 7.1 ppm (d, 1H, Furan H-3)[1]

-

δ 6.8-7.0 ppm (d, 1H, Pyridine H-5)[1]

-

δ 6.6 ppm (dd, 1H, Furan H-4)[1]

-

Note: The methyl singlet (~3.8 ppm) from the starting material must be absent.

-

Workflow Visualization

Figure 2: Operational workflow for the hydrolysis protocol.[1][5] Decision nodes are highlighted in yellow.

References

-

Organic Syntheses, Coll.[6][7] Vol. 4, p. 444 (1963). Hydrolysis of esters using LiOH/THF systems. [Link]

-

Common Organic Chemistry. Ester Hydrolysis Conditions (LiOH, NaOH, KOH). [Link]

-

PubChem Compound Summary. 2-Hydroxynicotinic acid Properties and Tautomerism. [Link]

-

MDPI Molecules. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (Context for nicotinic acid derivative synthesis). [Link]

Sources

- 1. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 2. Methyl 6-(2-furyl)-2-hydroxynicotinate CAS#: 1202163-29-8 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. sid.ir [sid.ir]

- 5. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Purification and Recrystallization of Nicotinate Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during the purification and recrystallization of nicotinate esters. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Troubleshooting Guide - Common Experimental Failures

This section addresses specific issues that can arise during the recrystallization process. Each question is framed around a common experimental failure, followed by an in-depth explanation of the causes and a step-by-step guide to resolution.

Q1: My nicotinate ester "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Several factors can contribute to this issue.

Causality and Resolution:

-

High Impurity Load: The presence of significant impurities can depress the melting point of your compound, making it more likely to separate as an oil.

-

Solution: Before attempting recrystallization, consider a preliminary purification step. A simple wash with a suitable solvent or passing the crude material through a short silica plug can remove gross impurities that may be interfering with crystal formation.[1]

-

-

Inappropriate Solvent Choice: If the boiling point of your recrystallization solvent is higher than the melting point of your nicotinate ester, the compound will melt before it dissolves and will likely separate as an oil upon cooling.[2]

-

Solution: Select a solvent or a solvent mixture with a lower boiling point. For example, if methyl nicotinate (m.p. 39 °C) is oiled out from toluene (b.p. 111 °C), consider a lower-boiling solvent like ethanol or an ethanol/water mixture.[3]

-

-

Cooling Rate is Too Rapid: Rapidly cooling a highly concentrated solution does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

-

Excessive Supersaturation: Using the absolute minimum amount of a very good solvent can lead to a solution that becomes supersaturated too quickly upon cooling.

-

Solution: Re-heat the solution and add a small, measured amount of additional hot solvent (1-5% more) to slightly decrease the saturation level. This will lower the temperature at which crystallization begins, hopefully to below the compound's melting point.[5]

-

A decision tree to diagnose and solve oiling out issues.

Q2: My solution is clear and at the correct temperature, but no crystals have formed. What should I do?

A2: The failure of a supersaturated solution to produce crystals indicates an issue with nucleation, the initial step in crystal formation. The solution may require a physical or chemical prompt to initiate the process.

Causality and Resolution:

-

Insufficient Supersaturation: You may have added too much solvent, preventing the solution from reaching the necessary concentration for crystallization upon cooling.

-

Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.[5]

-

-

Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). Sometimes a very clean solution in smooth glassware lacks these initiation sites.

-

Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide an ideal surface for nucleation.[4][6]

-

Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.

-

-

Inhibitory Soluble Impurities: Certain impurities can remain in solution and interfere with the crystallization process, even at low concentrations.

-

Solution: If nucleation techniques fail, the solvent may need to be removed (e.g., by rotary evaporation) and recrystallization attempted with a different solvent system.[5]

-

Q3: My recrystallization resulted in a very low yield. What are the likely causes?

A3: A low yield is a frustrating outcome that typically points to procedural errors where the product was unintentionally lost.

Causality and Resolution:

-

Excess Solvent Usage: The most common cause of low yield is using too much solvent to dissolve the crude product. Since the compound has some solubility even in the cold solvent, a larger volume of solvent will retain more of your product in the final "mother liquor."[5]

-

Solution: Always use the minimum amount of hot solvent required to fully dissolve your solid. Add the hot solvent portion-wise with heating until the solid just dissolves.

-

-

Premature Crystallization: If the product crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), it will be lost.

-

Solution: Ensure the filtration apparatus (funnel and receiving flask) is kept hot. This can be achieved by placing it on a steam bath or hot plate. Using a fluted filter paper can also speed up the filtration process, minimizing cooling.[4]

-

-

Incomplete Crystallization: Cooling for an insufficient amount of time or not to a low enough temperature will leave a significant amount of product dissolved in the mother liquor.

-

Solution: After cooling to room temperature, ensure the flask is left in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]

-

Q4: My final product is still colored, even after recrystallization. How can I obtain a colorless product?

A4: The persistence of color indicates the presence of highly colored impurities that co-crystallize with your product or are trapped within the crystal lattice.

Causality and Resolution:

-

Colored Impurities: Many organic reactions produce minor, highly conjugated byproducts that are intensely colored. These may have similar solubility profiles to your desired ester.

-

Solution (Activated Carbon): Add a very small amount of decolorizing activated carbon (charcoal) to the hot solution before filtration. The carbon has a high surface area that adsorbs the colored impurity molecules.[7]

-

Important: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Use it sparingly, as excessive amounts can also adsorb your product, reducing the yield. Perform a hot gravity filtration immediately after adding the charcoal to remove it.

-

-

Chromophore Destruction: In some cases, particularly with crude nicotinic acid derivatives from nitric acid oxidation, the yellow color is due to a chromophore that can be destroyed.[7]

-

Solution: A specialized technique for crude nicotinic acid involves melting the solid and holding it in a molten state, which can break down the colored impurity before recrystallization.[7] This is a more advanced method and should be approached with caution.

-

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles and practices of nicotinate ester purification.

Q5: How do I select the best solvent for recrystallizing my specific nicotinate ester?

A5: The ideal recrystallization solvent is one in which your nicotinate ester is highly soluble at high temperatures but poorly soluble at low temperatures.[4][8] The impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Solvent Selection Protocol:

-

Consult Literature: Check sources like the Merck Index or published procedures for solubility data on your compound or structurally similar compounds.[8]

-

Consider Polarity: A general rule of thumb is "like dissolves like." Nicotinate esters are moderately polar. Solvents like ethanol, ethyl acetate, or acetone are often good starting points.[9][10]

-

Small-Scale Testing:

-

Place ~20-30 mg of your crude ester into a small test tube.

-

Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound well.

-

Heat the test tube. The compound should dissolve completely.

-

Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.[11]

-

-

Two-Solvent Systems: If no single solvent is ideal, a two-solvent system can be used. This involves a "soluble solvent" in which the ester dissolves readily and an "insoluble solvent" (miscible with the first) in which it does not.[4][8] A common pair for esters is ethanol (soluble) and water (insoluble).

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Water | 100 | Very High | Good for polar compounds; can be slow to evaporate.[10] |

| Ethanol | 78 | High | Excellent general-purpose solvent for moderately polar compounds. |

| Methanol | 65 | High | Similar to ethanol but more volatile. |

| Ethyl Acetate | 77 | Medium | A good choice for many esters, following the "like dissolves like" principle.[10][12] |

| Acetone | 56 | Medium | Very effective, but its low boiling point means it evaporates quickly. |

| Toluene | 111 | Low | Useful for less polar compounds; high boiling point can cause oiling out. |

| Hexane | 69 | Very Low | Good for nonpolar compounds or as the "insoluble" solvent in a pair. |

Q6: What are the typical impurities found in a crude nicotinate ester synthesis?

A6: Impurities depend on the synthetic route, but common ones include:

-

Unreacted Starting Materials: Residual nicotinic acid or the alcohol used for esterification.[9] Nicotinic acid can be removed with a mild bicarbonate wash during workup.[13]

-

Hydrolysis Product: The primary degradation product is nicotinic acid, formed if the ester is exposed to moisture, especially under acidic or basic conditions.[9][14]

-

Positional Isomers: If the starting material was not pure, you might have isomers like methyl isonicotinate (from isonicotinic acid).[9]

-

Synthesis Byproducts: Depending on the method (e.g., Fischer esterification, use of nicotinoyl chloride), you may have residual acid catalysts or other reagents.[15][16][17] Synthetic routes starting from different materials may introduce unique impurities, such as 2,3'-bipyridine in tobacco-derived nicotine products.[18]

Q7: What analytical methods should I use to confirm the purity and identity of my final product?

A7: A combination of techniques is recommended for full characterization:

-

High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. It can quantify the main compound and detect even trace amounts of impurities, such as the nicotinic acid hydrolysis product.[9][14]

-

Gas Chromatography (GC): Excellent for volatile esters like methyl or ethyl nicotinate. It provides purity information and can be coupled with Mass Spectrometry (GC-MS) for identification of impurities.[9][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the ester, ensuring the correct alcohol has been attached and that the pyridine ring is intact.[9][19]

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of the key ester carbonyl functional group, which typically shows a strong absorption band around 1720 cm⁻¹.[9]

-

Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Section 3: Key Experimental Protocol

This section provides a detailed, step-by-step methodology for a standard recrystallization procedure.

Protocol 1: General Single-Solvent Recrystallization of a Nicotinate Ester

This protocol outlines a standard procedure for purifying a solid nicotinate ester using a single, pre-determined solvent.

Objective: To purify a crude solid nicotinate ester by removing soluble and insoluble impurities.

Methodology:

-

Dissolution:

-

Place the crude solid nicotinate ester in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

Add a magnetic stir bar or a boiling chip.

-

On a hot plate, bring your chosen recrystallization solvent to a gentle boil in a separate beaker.

-

Add the minimum amount of hot solvent to the Erlenmeyer flask to completely dissolve the crude solid. Add the solvent in small portions, allowing the solution to heat up and stir between additions.

-

-

Decolorization (If Necessary):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a spatula-tip amount of activated carbon.

-

Re-heat the solution to boiling for 2-3 minutes while stirring.

-

-

Hot Gravity Filtration (If Necessary):

-

This step is required if there are insoluble impurities or if activated carbon was used.

-

Place a second, clean Erlenmeyer flask on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the flask.

-

Allow the apparatus to heat up.

-

Pour the hot solution containing your compound through the fluted filter paper. The goal is to keep the solution hot to prevent your product from crystallizing prematurely in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass.

-

Remove the flask from the heat and place it on an insulated surface (e.g., a cork ring or folded paper towel).

-

Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.

-

-

Maximizing Yield:

-

Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to induce maximum crystallization.

-

-

Isolation and Washing:

-

Set up a Büchner funnel for vacuum filtration.

-

Wet the filter paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and swirl the crystallized mixture to create a slurry, then pour it into the Büchner funnel.

-

Once the solvent has been pulled through, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

-

-

Drying:

-

Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

-

Transfer the crystals to a watch glass and let them air-dry completely. The final product should be a dry, crystalline solid.

-

A visual guide to the recrystallization process.

References

- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.

- O'Donnell, J. J. (1957). U.S. Patent No. 2,816,112.

- Schering, A. G. (1962). U.S. Patent No. 3,057,856.

- Organic Syntheses Procedure. (n.d.). 2.

- Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities.

- Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre.

- Li, G., et al. (n.d.).

- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.

- American Chemical Society. (n.d.). Nicotinic Acid Esters.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Benchchem. (n.d.). Ethyl Nicotinate.

- Rovesti, G. (2017). WO2017211543A1 - New menthyl nicotinate synthesis process.

- Degussa, A. G. (1984). U.S. Patent No. 4,447,615.

- European Patent Office. (2017).

- El-Hellani, A., & El-Hage, R. (2023).

- Wernly-Chung, G. G., et al. (n.d.).

- Frizon, T. E., et al. (2022). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents.

- Dull, G. M., & Moldoveanu, S. C. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science.

- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

- Reddit User. (2019). How to purify esters. Reddit.

- National Drug Company. (1962). U.S. Patent No. 3,037,987.

- ResearchGate. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.

- Wikipedia. (n.d.). Methyl nicotinate.

- University of Rochester. (n.d.). Purification: How To.